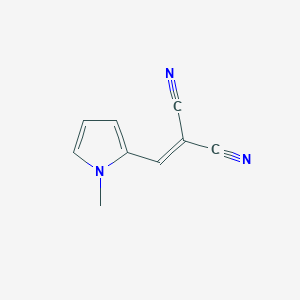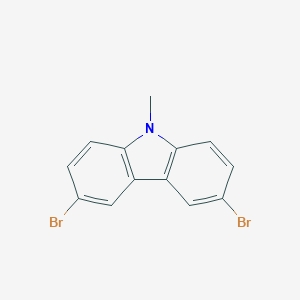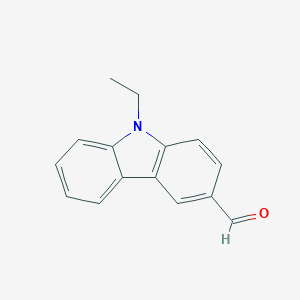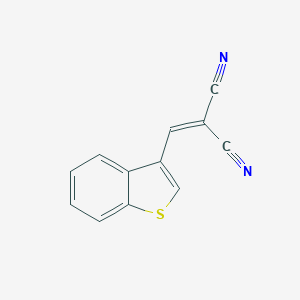![molecular formula C18H13N3S2 B189260 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene CAS No. 72397-25-2](/img/structure/B189260.png)
17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene, also known as PTT, is a novel compound that has gained interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has been shown to bind to the hydrophobic pockets of proteins, preventing their interaction with other proteins. This can lead to the disruption of signaling pathways and the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has been shown to have a low toxicity profile and is relatively stable in biological environments. In vitro studies have shown that 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene can inhibit the growth of cancer cells and bacteria, suggesting its potential as an anticancer and antimicrobial agent. 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene is a relatively new compound, and its properties and applications are still being explored. Further research is needed to fully understand the potential of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene and its limitations.
Direcciones Futuras
There are several future directions for research on 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene. One area of interest is the development of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene-based materials with novel properties, such as improved conductivity or mechanical strength. Another area of interest is the investigation of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene as a potential therapeutic agent for cancer and infectious diseases. Additionally, the use of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene as a tool for studying protein-protein interactions and signaling pathways is an area of potential research. Overall, the potential applications of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene are vast, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene can be synthesized using a one-pot reaction of 2,4-dichloro-5-nitropyrimidine, thiourea, and phenyl isothiocyanate. The reaction involves the formation of a bicyclic intermediate, which then undergoes a ring-opening reaction to form 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene. The yield of 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
Aplicaciones Científicas De Investigación
17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has shown potential applications in various fields, including materials science, organic electronics, and biomedicine. In materials science, 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has been used as a building block for the synthesis of novel polymers and supramolecular structures. In organic electronics, 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has been used as a hole-transport material in organic solar cells and light-emitting diodes. In biomedicine, 17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has been investigated for its anticancer and antimicrobial properties.
Propiedades
Número CAS |
72397-25-2 |
|---|---|
Nombre del producto |
17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene |
Fórmula molecular |
C18H13N3S2 |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
17-phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene |
InChI |
InChI=1S/C18H13N3S2/c1-2-6-12(7-3-1)21-17-13-8-4-10-19-15(13)22-18(21)14-9-5-11-20-16(14)23-17/h1-11,17-18H |
Clave InChI |
RLVYHVVWFIJYPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3C4=C(N=CC=C4)SC2C5=C(S3)N=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)N2C3C4=C(N=CC=C4)SC2C5=C(S3)N=CC=C5 |
Otros números CAS |
72397-25-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)


![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)





![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)


![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)